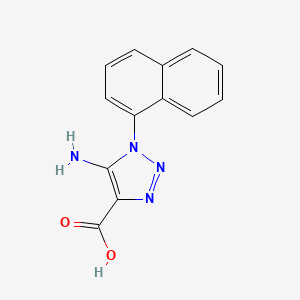
5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, also known as AMQ, is a heterocyclic compound with potential therapeutic applications. It has been the subject of scientific research due to its interesting chemical properties and potential biological activities.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It may also have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one has been found to have a number of biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival. Additionally, it has been found to increase the expression of tumor suppressor genes, such as p53 and p21, which are involved in cell cycle arrest and apoptosis. It may also modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been found to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent. However, there are also limitations to its use. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one. One area of interest is in exploring its potential as a therapeutic agent for cancer and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, it may be useful to investigate the potential of 5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one is a compound with potential therapeutic applications that has been the subject of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in medicine.
Aplicaciones Científicas De Investigación
5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
5-amino-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWIVBCJVMEXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C(C=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



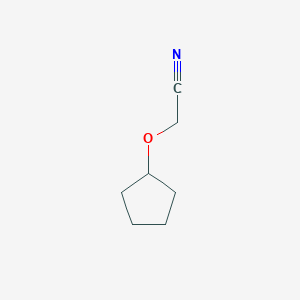
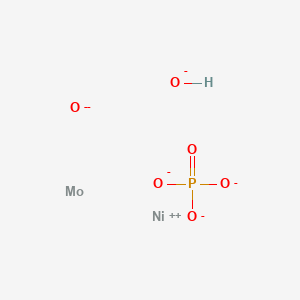

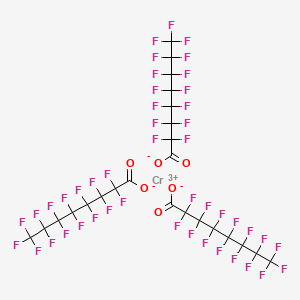

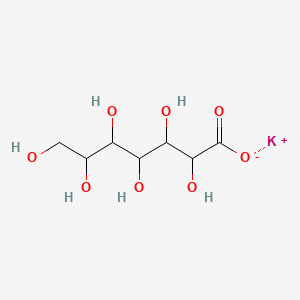

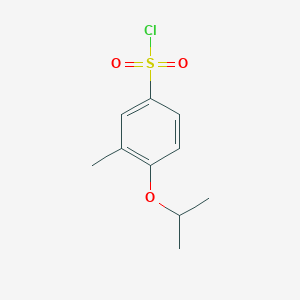
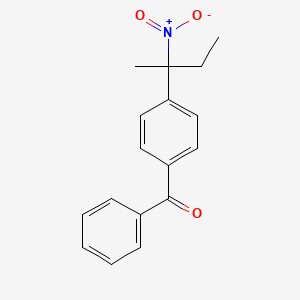
![5-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3371428.png)

![2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide](/img/structure/B3371439.png)
